

Propargyl-PEG8-NH2: A Technical Guide for Researchers in Drug Development

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Compound of Interest

Compound Name: *Propargyl-PEG8-NH2*

Cat. No.: *B610275*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Propargyl-PEG8-NH2**, a versatile heterobifunctional linker crucial in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide details the properties of **Propargyl-PEG8-NH2**, its commercial sources, and provides detailed protocols for its application in bioconjugation.

Introduction to Propargyl-PEG8-NH2

Propargyl-PEG8-NH2 is a chemical linker featuring a terminal propargyl group (an alkyne) and a primary amine, connected by an eight-unit polyethylene glycol (PEG) spacer. This unique structure allows for a two-step, orthogonal conjugation strategy. The primary amine can be readily coupled to a carboxyl group or an activated ester on a target molecule, while the propargyl group is available for a subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with an azide-modified molecule.^{[1][2]} The hydrophilic PEG chain enhances the solubility and reduces the immunogenicity of the resulting conjugate.^[3]

Commercial Suppliers and Product Specifications

Several commercial suppliers offer **Propargyl-PEG8-NH2**, ensuring its accessibility for research and development. The table below summarizes the product specifications from prominent vendors.

Supplier	Catalog Number	Purity	Molecular Weight (g/mol)	CAS Number	Solubility
BroadPharm	BP-22521	>98%	407.5	1196732-52-1	Water, DMSO, DCM, DMF[2]
MedchemExpress	HY-136353	>98%	407.5	1196732-52-1	Not specified
AxisPharm	AP12299	>95%	407.5	1196732-52-1	Not specified

Applications in Drug Development

The bifunctional nature of **Propargyl-PEG8-NH2** makes it a valuable tool in the targeted delivery of therapeutic agents.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] **Propargyl-PEG8-NH2** serves as a versatile linker to connect a target protein-binding ligand to an E3 ligase-binding ligand.[4][6]

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells.[7] **Propargyl-PEG8-NH2** can be used to link the cytotoxic payload to the antibody, often through site-specific conjugation methods to ensure a homogenous drug-to-antibody ratio (DAR).[8]

Experimental Protocols

The following are generalized protocols for the use of **Propargyl-PEG8-NH2** in bioconjugation. Researchers should optimize the reaction conditions for their specific application.

Amide Bond Formation with a Carboxylic Acid-Containing Molecule

This protocol describes the coupling of the primary amine of **Propargyl-PEG8-NH2** to a molecule containing a carboxylic acid.

Materials:

- Molecule of interest with a carboxylic acid group
- **Propargyl-PEG8-NH2**
- Amide coupling reagents (e.g., HATU, HOBt)
- Tertiary amine base (e.g., DIPEA, triethylamine)
- Anhydrous aprotic solvent (e.g., DMF, DMSO)
- Reaction vessel
- Stirring apparatus
- Analytical tools for reaction monitoring (e.g., LC-MS, TLC)

Procedure:

- Dissolve the carboxylic acid-containing molecule (1 equivalent) in the anhydrous solvent in the reaction vessel.
- Add the coupling reagents, HATU (1.1 equivalents) and HOBt (1.1 equivalents), to the solution.
- Add the tertiary amine base, DIPEA (2 equivalents), to the reaction mixture.
- Stir the mixture for 10-15 minutes at room temperature to activate the carboxylic acid.
- Add a solution of **Propargyl-PEG8-NH2** (1.2 equivalents) in the anhydrous solvent to the reaction mixture.

- Stir the reaction at room temperature for 2-24 hours, monitoring the progress by LC-MS or TLC.
- Upon completion, quench the reaction by adding water.
- Extract the product with an appropriate organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the product by flash column chromatography or preparative HPLC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl-functionalized molecule and an azide-containing molecule.

Materials:

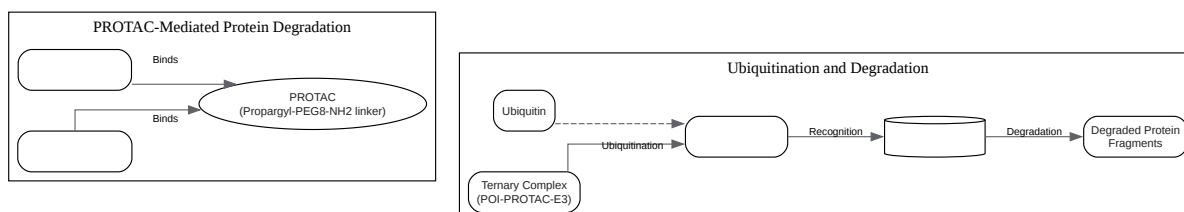
- Propargyl-functionalized molecule from the previous step
- Azide-containing molecule
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for aqueous conditions)
- Solvent system (e.g., t-butanol/water, DMSO)
- Reaction vessel
- Stirring apparatus
- Analytical tools for reaction monitoring (e.g., LC-MS, TLC)

Procedure:

- Dissolve the propargyl-functionalized molecule (1 equivalent) and the azide-containing molecule (1.1 equivalents) in the chosen solvent system in the reaction vessel.
- In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 equivalents) in water.
- In another vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water.
- If using THPTA, add it to the copper(II) sulfate solution at a 1:1 molar ratio.
- Add the copper sulfate solution (with or without THPTA) to the reaction mixture.
- Add the sodium ascorbate solution to the reaction mixture to initiate the click reaction.
- Stir the reaction at room temperature for 1-12 hours, monitoring the progress by LC-MS or TLC.
- Upon completion, the product can be purified by preparative HPLC or other suitable chromatographic techniques.

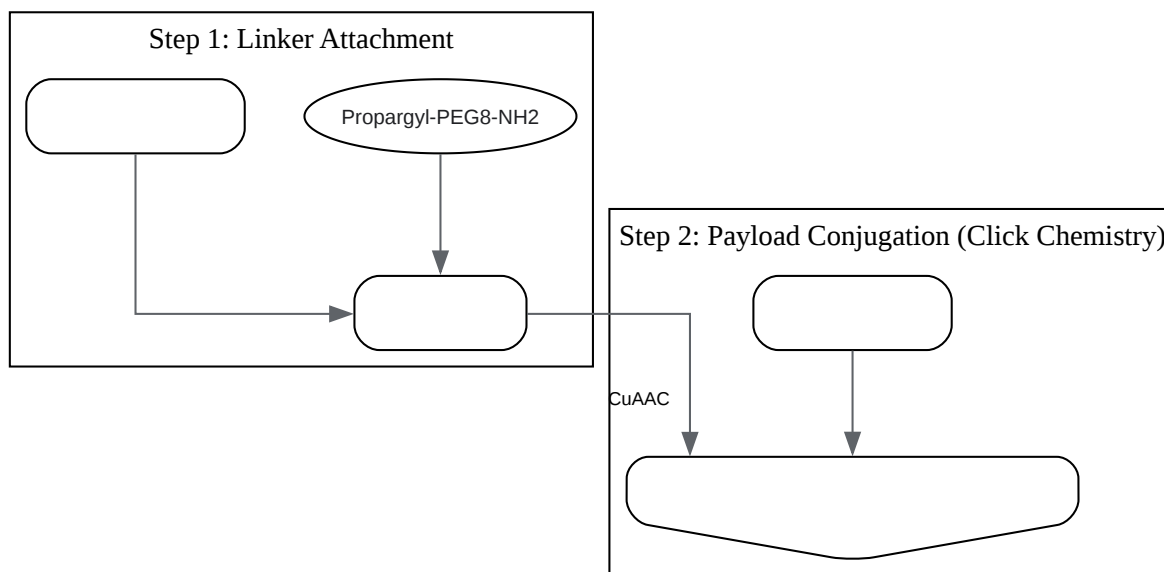
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the use of **Propargyl-PEG8-NH2**.



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Caption: Mechanism of PROTAC-mediated protein degradation.



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Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

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